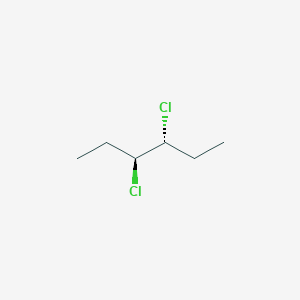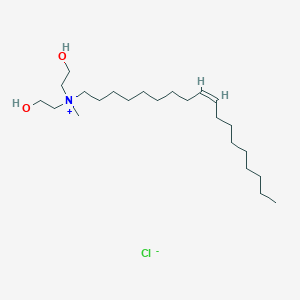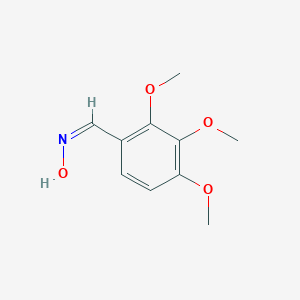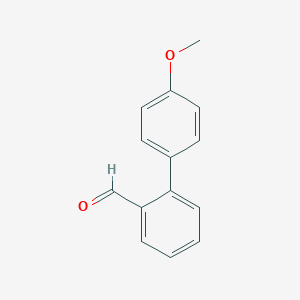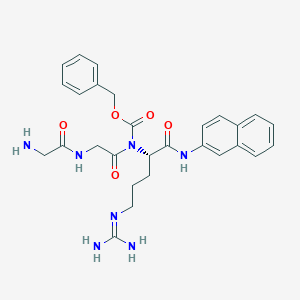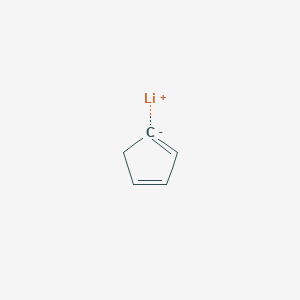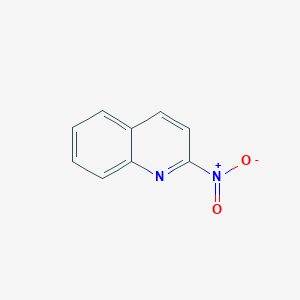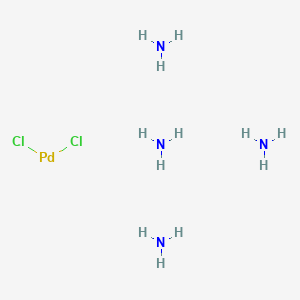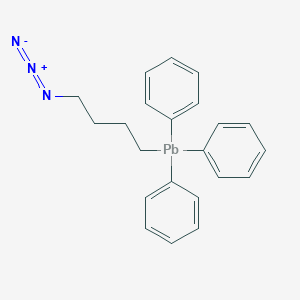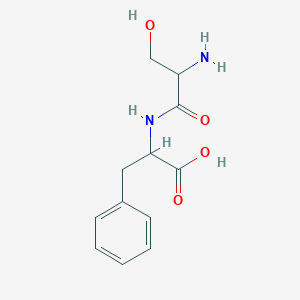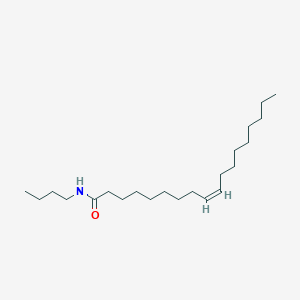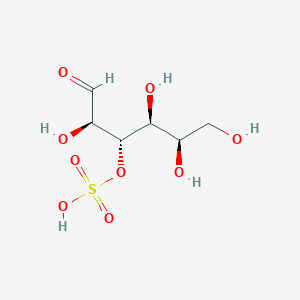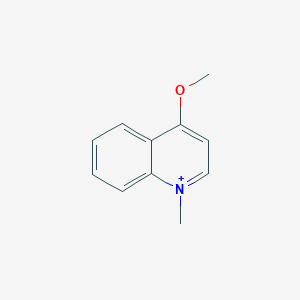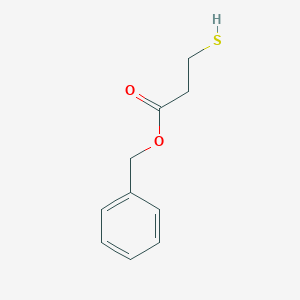
Benzyl 3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-sulfanylpropanoate is a chemical compound with the molecular formula C10H12O2S. It is also known as 3-(benzyloxy)-3-oxopropanethioate or benzyl β-oxo-β-(phenylthio) propionate. Benzyl 3-sulfanylpropanoate is a colorless liquid with a strong odor and is widely used in the chemical industry.
Mecanismo De Acción
The mechanism of action of benzyl 3-sulfanylpropanoate is not well understood. However, it is believed to act as a thioesterase inhibitor, which can lead to the accumulation of acyl-CoA thioesters in cells. This, in turn, can lead to the disruption of cellular metabolism and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Benzyl 3-sulfanylpropanoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzyl 3-sulfanylpropanoate in lab experiments include its availability, low cost, and ease of synthesis. However, it also has some limitations, including its strong odor and potential toxicity.
Direcciones Futuras
There are several future directions for research involving benzyl 3-sulfanylpropanoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on cellular metabolism could lead to a better understanding of the role of thioesters in cellular processes.
Métodos De Síntesis
The synthesis of benzyl 3-sulfanylpropanoate involves the reaction of benzyl bromide with potassium thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Benzyl 3-sulfanylpropanoate has several applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of thioesters and other sulfur-containing compounds.
Propiedades
Número CAS |
16850-00-3 |
|---|---|
Nombre del producto |
Benzyl 3-sulfanylpropanoate |
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
benzyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
Clave InChI |
DFMOIQHWZVGRSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCS |
Sinónimos |
3-Mercaptopropionic acid benzyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



